molecular formula C8H4F3O2Tl B13416842 Benzoic acid, m-trifluoromethyl-, thallium salt CAS No. 63980-13-2

Benzoic acid, m-trifluoromethyl-, thallium salt

Cat. No.: B13416842
CAS No.: 63980-13-2
M. Wt: 393.49 g/mol
InChI Key: YUBSUDWFXBWIQR-UHFFFAOYSA-M
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Description

Benzoic acid, m-trifluoromethyl-, thallium salt is a chemical compound that combines the properties of benzoic acid, m-trifluoromethyl- and thallium. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, m-trifluoromethyl-, thallium salt typically involves the reaction of m-trifluoromethylbenzoic acid with thallium salts under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, m-trifluoromethyl-, thallium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

Benzoic acid, m-trifluoromethyl-, thallium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, m-trifluoromethyl-, thallium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, m-trifluoromethyl-: Shares the trifluoromethyl group but lacks the thallium component.

    Thallium salts: Contain thallium but lack the benzoic acid, m-trifluoromethyl- structure.

Uniqueness

Benzoic acid, m-trifluoromethyl-, thallium salt is unique due to the combination of the trifluoromethyl group and thallium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.

Biological Activity

Benzoic acid, m-trifluoromethyl-, thallium salt (chemical formula: C8H4F3O2Tl) is an organofluorine compound notable for its unique trifluoromethyl group at the meta position of the benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

  • Molecular Weight : Approximately 393.49 g/mol
  • IUPAC Name : this compound
  • Structure : The presence of the trifluoromethyl group enhances the compound's reactivity and solubility in organic solvents.

The biological activity of benzoic acid derivatives often involves their interaction with various cellular pathways. The trifluoromethyl group can influence the compound's lipophilicity and binding affinity to biological targets. The thallium component may also facilitate ion exchange or complexation with other ligands, potentially enhancing its biological effects.

Biological Activities

Research indicates that benzoic acid derivatives, including m-trifluoromethyl-, thallium salt, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzoic acid derivatives can inhibit bacterial growth and possess antifungal properties.
  • Antioxidant Properties : These compounds may scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Some studies suggest that benzoic acid derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions like cancer and inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoic acid derivatives against common pathogens. Results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts. Specifically, the m-trifluoromethyl derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. The compound induced apoptosis in human breast cancer cells, suggesting its potential as an anticancer agent .
  • Inhibition of Protein Degradation Systems : Research has indicated that benzoic acid derivatives can modulate protein degradation pathways. For instance, certain derivatives were shown to enhance the activity of cathepsins B and L, which are crucial for protein turnover in cells .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Features
3-Trifluoromethylbenzoic AcidC8H5F3O2Parent compound without thallium
4-Trifluoromethylbenzoic AcidC8H5F3O2Trifluoromethyl group at para position
Thallium AcetateC2H3O2TlThallium salt with different organic acid
Benzoic AcidC7H6O2Simple carboxylic acid without fluorine substituents

Properties

CAS No.

63980-13-2

Molecular Formula

C8H4F3O2Tl

Molecular Weight

393.49 g/mol

IUPAC Name

thallium(1+);3-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H5F3O2.Tl/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1

InChI Key

YUBSUDWFXBWIQR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Tl+]

Related CAS

454-92-2 (Parent)

Origin of Product

United States

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